Droxacin

Descripción

Contextualization of Droxacin within Contemporary Chemical Biology

This compound, with the molecular formula C14H13NO4, is recognized as a chemical compound ebi.ac.ukepa.govnih.govchemspider.com. Its sodium salt form, this compound sodium (C14H12NNaO4), is classified within the quinolone class of antibiotics ontosight.aikegg.jpkegg.jpgenome.jp. Quinolone antibiotics are known for their broad-spectrum antibacterial activity, which stems from their mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV ontosight.aiwikipedia.org. These enzymes are essential for bacterial DNA replication and transcription, making them critical targets in antibacterial research ontosight.aiwikipedia.org.

Within contemporary chemical biology, research often focuses on identifying and validating novel drug targets and developing small molecules, or chemical probes, to modulate their activity ox.ac.uk. This compound's established interaction with bacterial DNA gyrase and topoisomerase IV exemplifies this, positioning it as a compound whose study contributes to the understanding of bacterial processes at a molecular level. The field also utilizes computational approaches, such as computer-aided drug design and target prediction based on chemical structure, in which this compound has been included as a bioactive molecule in studies exploring these methodologies biorxiv.org. The sodium salt form of this compound is noted to enhance water solubility, which can be relevant in chemical biology studies involving aqueous biological systems ontosight.ai.

Historical Trajectories and Evolution of this compound Research Paradigms

The history of this compound research is intertwined with the development of the quinolone class of antibiotics. The quinolone era is generally considered to have begun with the synthesis of nalidixic acid in 1962 and its subsequent clinical introduction nih.gov. This compound is categorized as a first-generation quinolone, sharing structural similarities with nalidixic acid unesp.br. Early research into compounds related to this compound can be traced back at least to the mid-1970s, as indicated by patent literature referencing its synthesis wikipedia.org.

Research paradigms in antibacterial discovery have evolved significantly over time. Initial efforts in the 19th and early 20th centuries laid the groundwork, but the introduction of modern antibacterial agents in the 1930s marked a turning point nih.gov. The subsequent widespread use of antibiotics, including quinolones, led to the emergence of antibiotic resistance, which has profoundly influenced research directions nih.gov. Research involving this compound and related compounds has thus been part of this evolving landscape, seeking to understand antibacterial mechanisms and potentially develop new agents or strategies to combat resistant strains. Studies in the early 1980s explored the synthesis and antibacterial activities of derivatives structurally related to this compound, indicating ongoing efforts to discover compounds with improved properties jst.go.jp.

Foundational Methodological Frameworks Employed in this compound Investigations

Investigations into this compound and related compounds have employed a range of foundational methodological frameworks common in medicinal chemistry and chemical biology. Chemical synthesis is a core methodology, involving the creation of this compound and its analogues wikipedia.orgjst.go.jpresearchgate.netresearchgate.net. Specific synthetic approaches, such as methods for furan (B31954) ring cyclization, have been explored and compared in the context of synthesizing related naphthyridine derivatives, including a 4-aza analogue of this compound jst.go.jpresearchgate.net.

A crucial aspect of this compound research involves the testing of its biological activity, particularly its antibacterial efficacy jst.go.jpresearchgate.netresearchgate.net. These studies typically involve evaluating the compound's ability to inhibit the growth of various bacterial strains.

Analytical methodologies are also fundamental to the study of this compound. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, are widely used for the identification, separation, and quantification of quinolones in various matrices unesp.br. While not explicitly detailed for this compound in all available snippets, its classification as a quinolone suggests these standard analytical methods are applicable to its investigation. Studies on related quinolones have also utilized methods to assess thermal stability and degradation, methodologies that could be applied to this compound to understand its physical and chemical properties under different conditions unesp.br.

In more contemporary research, computational methods play an increasing role. Computer-aided drug design and in silico target prediction, which utilize the chemical structure of compounds like this compound to predict their biological targets and properties, represent modern methodological frameworks in chemical biology and drug discovery biorxiv.org. Furthermore, techniques such as chemical proteomics and thermal stability profiling are employed to gain deeper insights into how small molecules interact with cellular targets ox.ac.uk.

Detailed Research Findings

This compound is identified as a quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV ontosight.aiwikipedia.org. These enzymes are vital for bacterial DNA processes ontosight.aiwikipedia.org. Research has shown that this compound and related synthesized compounds exhibit high antibacterial activities and a broad antibacterial spectrum in in vitro testing jst.go.jpresearchgate.netresearchgate.net.

Studies comparing synthetic routes for related furo[3,2-b] ebi.ac.ukgenome.jpnaphthyridine derivatives, including a 4-aza analogue of this compound, have investigated methods for furan ring cyclization to optimize synthesis for potential larger-scale production jst.go.jpresearchgate.net.

Computational studies have included this compound in analyses aimed at predicting primary biological targets of bioactive molecules based on their chemical structure and similarity to compounds with known targets biorxiv.org.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H13NO4 | ebi.ac.ukepa.govnih.govchemspider.com |

| Molecular Weight | 259.26 | ebi.ac.ukepa.govchemspider.com |

| Monoisotopic Mass | 259.084458 | ebi.ac.ukepa.govchemspider.com |

| AlogP | 1.65 | ebi.ac.uk |

| Polar Surface Area | 68.53 | ebi.ac.uk |

| Molecular Species | ACID | ebi.ac.uk |

| CX Acidic pKa | 5.75 | ebi.ac.uk |

| CX LogP | 1.61 | ebi.ac.uk |

| CX LogD (pH 7.4) | -0.04 | ebi.ac.uk |

| Aromatic Rings | 2 | ebi.ac.uk |

| Heavy Atoms | 19 | ebi.ac.uk |

| QED Weighted | 0.89 | ebi.ac.uk |

| Np Likeness Score | -0.37 | ebi.ac.uk |

Table 2: Classification and Biological Target of this compound

| Classification | Target Enzymes | Source |

| Quinolone Antibiotic | Bacterial DNA gyrase | ontosight.aiwikipedia.org |

| Bacterial Topoisomerase IV | ontosight.aiwikipedia.org |

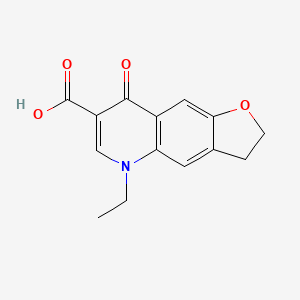

Structure

3D Structure

Propiedades

Número CAS |

35067-47-1 |

|---|---|

Fórmula molecular |

C14H13NO4 |

Peso molecular |

259.26 g/mol |

Nombre IUPAC |

5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylic acid |

InChI |

InChI=1S/C14H13NO4/c1-2-15-7-10(14(17)18)13(16)9-6-12-8(3-4-19-12)5-11(9)15/h5-7H,2-4H2,1H3,(H,17,18) |

Clave InChI |

IIRVYWCKYUQJCL-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O |

SMILES canónico |

CCN1C=C(C(=O)C2=C1C=C3CCOC3=C2)C(=O)O |

Otros números CAS |

35067-47-1 |

Origen del producto |

United States |

Synthetic Methodologies for Droxacin and Its Analogues

Classical Total Synthesis Strategies for Droxacin

Total synthesis aims to construct a target molecule from simple, commercially available starting materials. ias.ac.in The planning of such a synthesis is guided by the principles of retrosynthetic analysis, which involves deconstructing the target molecule into simpler precursors. wikipedia.orgairitilibrary.com

Retrosynthetic analysis is a problem-solving technique where a target molecule is broken down into progressively simpler structures. wikipedia.org This process is represented by a retrosynthetic arrow (⇒) and involves imaginary bond cleavages known as "disconnections." ias.ac.inamazonaws.com

For this compound (5-ethyl-8-oxo-2,3-dihydrofuro[2,3-g]quinoline-7-carboxylic acid) nih.govebi.ac.uk, the primary scaffold is the tetracyclic furo[2,3-g]quinoline system. A logical retrosynthetic strategy would address the formation of the quinolone and furan (B31954) rings separately.

A hypothetical retrosynthetic analysis of this compound could proceed as follows:

Quinolone Formation: The quinolone core, specifically the 4-quinolone-3-carboxylic acid moiety, is a well-known structural motif. A common and reliable method for its construction is the Gould-Jacobs reaction. Disconnecting the C4=C4a and N5-C4a bonds suggests a precursor like a substituted 2-amino-dihydrobenzofuran and diethyl ethoxymethylenemalonate (EMME).

N-Alkylation: The N-ethyl group can be disconnected via an N-alkylation reaction, leading back to a secondary amine precursor.

Furan Ring Formation: The dihydrofuran ring fused to the benzene ring can be disconnected. A plausible disconnection would be the C-O bond, suggesting an intramolecular cyclization (such as a Williamson ether synthesis) from a precursor with a phenolic hydroxyl group and an adjacent alkyl halide chain.

This analysis generates a "retrosynthetic tree," which maps out potential pathways from the target molecule back to simple starting materials. ias.ac.in

Table 1: Hypothetical Retrosynthetic Disconnections for this compound

| Disconnection Type | Bond(s) Cleaved | Precursor Structures (Synthons) | Corresponding Synthetic Reaction |

| Quinolone Cyclization | C4=C4a and N5-C4a | Substituted aminobenzofuran, Malonate derivative | Gould-Jacobs Reaction |

| N-Alkylation | N5-C(ethyl) | Secondary amine, Ethyl halide | Nucleophilic Substitution |

| Furan Cyclization | Aryl C-O | Phenol with hydroxyethyl side chain | Intramolecular Williamson Ether Synthesis |

This table presents a theoretical pathway for the synthesis of this compound based on established chemical principles.

Based on the retrosynthetic analysis, several key intermediates can be proposed. The synthesis would likely converge on a central intermediate, such as a substituted 2,3-dihydrobenzofuran.

Potential Key Intermediates:

6-Amino-2,3-dihydrobenzofuran: This would be a crucial intermediate, serving as the aniline component for the Gould-Jacobs reaction to form the quinolone ring. Its synthesis would begin from a commercially available phenol.

N-(2,3-dihydrobenzofuran-6-yl)enamine: The reaction between 6-amino-2,3-dihydrobenzofuran and a malonate derivative like diethyl ethoxymethylenemalonate would form this key enamine intermediate, which would then undergo thermal cyclization.

Furo[2,3-g]quinoline-8(5H)-one: This would be the core heterocyclic structure before the final functionalization steps, such as N-alkylation with an ethyl group and introduction of the carboxylic acid function.

Asymmetric Synthesis Approaches to Enantiopure this compound

Asymmetric synthesis is critical in pharmaceutical chemistry when a molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers). nih.govtaylorandfrancis.com The parent structure of this compound is achiral. However, asymmetric methodologies would be essential for the synthesis of chiral derivatives or analogues of this compound, where a stereocenter might be introduced on a substituent or by modifying the core structure.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.orgdntb.gov.ua

For a hypothetical chiral analogue of this compound, for instance, one with a stereocenter on the ethyl group (e.g., a (S)-sec-butyl group at the N5 position), a chiral auxiliary could be employed.

Conceptual Application:

Attachment: The secondary amine precursor to the this compound core could be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form an amide. nih.govtcichemicals.com

Diastereoselective Alkylation: The resulting compound could then undergo diastereoselective alkylation. The steric bulk and defined spatial arrangement of the auxiliary would direct the incoming alkyl group to one face of the molecule, leading to the formation of one diastereomer in excess.

Removal: The auxiliary would then be cleaved to reveal the enantiomerically enriched N-alkylated this compound precursor, which would be carried forward to complete the synthesis.

Table 2: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Auxiliary Type | Typical Application |

| Evans' Oxazolidinones | Amino alcohol-derived | Asymmetric alkylations, aldol reactions wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Asymmetric alkylation of glycine equivalents |

| Camphorsultam | Terpene-derived | Asymmetric Diels-Alder reactions, alkylations |

| (S)- or (R)-1-Phenylethylamine | Chiral amine | Resolution of racemic acids, synthesis of chiral imines |

This table lists examples of chiral auxiliaries that are broadly used in asymmetric synthesis to create specific stereoisomers of chiral molecules.

Asymmetric catalysis utilizes a small amount of a chiral catalyst (metal complex or organocatalyst) to generate a large quantity of an enantiomerically enriched product. mdpi.com This is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. nih.govmdpi.com

Should a synthetic route to a this compound analogue involve the creation of a stereocenter via a reaction like hydrogenation, C-H insertion, or an aldol reaction, a chiral catalyst could be employed. nih.gov

Hypothetical Example:

If a precursor to a this compound analogue contained a prochiral ketone or olefin, it could be reduced using an asymmetric hydrogenation catalyst. For example, a ruthenium or rhodium catalyst complexed with a chiral phosphine ligand (e.g., BINAP) could deliver hydrogen to one face of the double bond, resulting in a chiral alcohol or alkane with high enantiomeric excess. Organocatalysis, using small chiral organic molecules like proline, has also emerged as a powerful tool for various asymmetric transformations. nih.govyoutube.com

Modular Synthesis and Divergent Synthesis of this compound Derivatives

Modular and divergent synthesis strategies are powerful for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Modular Synthesis: This approach involves assembling molecules from interchangeable "modules" or building blocks. nih.gov A synthetic route to this compound could be designed to be modular by creating a set of different substituted benzofuran precursors and various N-alkylating agents. These could be combined in different combinations to produce a range of analogues.

Divergent Synthesis: This strategy starts from a common intermediate that is converted into a diverse set of final products through different reaction pathways. nih.gov A late-stage intermediate in the this compound synthesis, such as the fully formed furo[2,3-g]quinoline core, could serve as a branch point. Different functional groups could be introduced onto the aromatic rings or the N-alkyl side chain to rapidly generate a library of derivatives.

Table 3: Example of a Divergent Synthesis Strategy for this compound Analogues

| Common Intermediate | Reaction Type | Reagent/Condition | Resulting Analogue Class |

| Furo[2,3-g]quinoline core | N-Alkylation | Various Alkyl Halides (R-X) | N-substituted analogues (R = methyl, propyl, benzyl, etc.) |

| Aromatic Bromination | N-Bromosuccinimide (NBS) | Brominated this compound derivatives | |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted this compound derivatives | |

| Nitration | HNO₃/H₂SO₄ | Nitro-Droxacin derivatives |

This table illustrates how a central this compound intermediate could be divergently modified to produce a wide array of chemical analogues for further research.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and other quinolone antibiotics is an area of increasing focus, aimed at reducing the environmental impact of pharmaceutical production. nih.govmdpi.com Traditional synthetic routes for quinolones often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. rsc.orgmdpi.com Green chemistry seeks to address these issues through the development of more sustainable and efficient synthetic methodologies. nih.govsemanticscholar.org

One key principle of green chemistry is the use of safer solvents and reaction conditions. nih.gov Research has explored the use of water as a solvent for the synthesis of 4-quinolone derivatives, representing a significant improvement over volatile organic solvents. mdpi.com For instance, a one-step method for preparing 4-quinolone derivatives involves the reaction of isatoic anhydride with carbonyl compounds in the presence of a weak base like potassium carbonate, using water as the solvent. mdpi.com Microwave-assisted synthesis has also been investigated as an alternative to conventional heating, often leading to shorter reaction times and improved yields. rsc.org

The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. mdpi.com While many syntheses of quinolones still rely on metal catalysts, efforts are being made to develop metal-free synthetic methods to avoid the issues of cost and toxicity associated with heavy metals. rsc.org

Furthermore, the development of electrosynthesis as a green methodology is gaining attention. Electrosynthesis utilizes electrons as the reagent, which is a renewable resource, and can satisfy several principles of green chemistry, including the use of greener solvents and less hazardous chemical synthesis processes. researchgate.net High hydrostatic pressure (HHP) is another non-traditional activation method being explored for greener synthetic processes. rsc.org

The following table summarizes some green chemistry approaches applied to the synthesis of quinolone derivatives:

| Green Chemistry Approach | Description | Example |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. | Synthesis of 4-quinolone derivatives using water as a solvent. mdpi.com |

| Alternative Energy Sources | Employing methods like microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 2-methyl-4-quinolone derivatives. rsc.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | One-pot synthesis of acridinone and quinoline derivatives via a reductive cyclization protocol. researchgate.net |

| Catalysis | Utilizing catalysts to improve reaction efficiency and reduce waste. | Development of metal-free synthesis methods for 4-quinolones. rsc.org |

| Domino Reactions | Combining multiple reaction steps into a single synthetic operation. | TsCl-mediated domino sequence for the synthesis of quinolone antibiotics. rsc.org |

Flow Chemistry Applications in this compound Research Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in both academic and industrial laboratories for the preparation of a wide range of molecular structures, including pharmaceutically active compounds like quinolone derivatives. nih.govnih.gov This methodology offers several advantages over traditional batch synthesis, such as enhanced control over reaction parameters, improved safety, scalability, and efficiency. nih.govseqens.com

In the context of quinolone synthesis, flow chemistry provides precise control over temperature, pressure, and reaction time, leading to higher yields and selectivity. nih.gov The improved heat and mass transfer in flow reactors allows for the safe execution of highly exothermic or hazardous reactions that can be challenging to manage in batch processes. nih.govnih.gov This is particularly relevant for reactions involving energetic intermediates, such as azides, which can be generated and consumed in situ, minimizing the risks associated with their accumulation. flinders.edu.au

A key advantage of flow chemistry is the ability to telescope multiple synthetic steps into a continuous sequence, eliminating the need for isolation and purification of intermediates. nih.gov This not only saves time and resources but also reduces solvent consumption and waste generation, aligning with the principles of green chemistry. seqens.com For instance, multi-step syntheses of active pharmaceutical ingredients have been successfully demonstrated using flow systems. nih.gov

The scalability of flow chemistry is another significant benefit, facilitating a smoother transition from laboratory-scale synthesis to industrial production. nih.gov Reaction conditions optimized on a small scale can often be directly translated to larger production volumes by extending the run time or using larger reactors, a process that is often more complex and less predictable in batch chemistry. nih.govresearchgate.net

Several studies have highlighted the application of flow chemistry in the synthesis of quinoline and quinolone derivatives. For example, a continuous-flow strategy was developed for the photochemical synthesis of 3-substituted quinolines, enabling the safe production of these valuable building blocks within minutes. acs.org Automated high-temperature and high-pressure flow reactors have also been utilized for the synthesis of quinolone derivatives. nih.govnih.gov

The table below outlines the key advantages of flow chemistry in the synthesis of quinolone derivatives:

| Advantage of Flow Chemistry | Description | Relevance to Quinolone Synthesis |

| Enhanced Reaction Control | Precise control over temperature, pressure, and residence time. | Improved yields and selectivity in the formation of the quinolone scaffold. nih.gov |

| Improved Safety | Better management of exothermic and hazardous reactions due to small reactor volumes and efficient heat exchange. | Safe in situ generation and use of hazardous intermediates. nih.govflinders.edu.au |

| Scalability | Straightforward transition from laboratory to industrial scale production. | Facilitates the production of larger quantities of this compound and its analogues for further research and development. nih.gov |

| Efficiency and Speed | Significant reduction in reaction times and improved yields. | Faster synthesis of target molecules, accelerating the drug discovery process. seqens.com |

| Process Intensification | Integration of multiple reaction and purification steps into a single continuous process. | Reduced waste, solvent consumption, and manual handling. nih.gov |

Chemoenzymatic Syntheses of this compound Intermediates and Analogues

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful and sustainable approach for the preparation of complex molecules like this compound and its analogues. nih.govnih.gov Enzymes, with their high enantio-, regio-, and chemoselectivity, can catalyze transformations under mild conditions, often overcoming challenges associated with traditional chemical methods. nih.govnorthumbria.ac.uk

The application of enzymes in the synthesis of quinolines and quinolones has been explored through various strategies. For instance, monoamine oxidase (MAO-N) enzymes, either as whole cells or purified enzymes, have been effectively used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. northumbria.ac.uk This enzymatic oxidation represents a greener alternative to traditional methods that often require toxic and expensive reagents and harsh conditions. northumbria.ac.uk

Another chemoenzymatic approach involves a horseradish peroxidase (HRP)-catalyzed annulation/aromatization reaction followed by Fe-mediated oxidation to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. northumbria.ac.uk This method has been developed into a two-step, one-pot procedure, demonstrating the potential for creating efficient and streamlined synthetic processes. northumbria.ac.uk

Lipases are another class of enzymes that have been utilized in the synthesis of quinolone precursors. For example, lipase B from Candida antarctica has been used to catalyze the esterification of a racemic chlorohydrin, a key step in the chemoenzymatic synthesis of the β-blocker (S)-betaxolol, which shares structural similarities with certain quinolone side chains. mdpi.com Similarly, immobilized lipase from Rhizomucor miehei has been employed in the kinetic resolution of a racemic butanoate to produce chiral building blocks for the synthesis of the anti-anginal drug ranolazine. researchgate.net

The development of photoenzymatic systems, combining a redox enzyme with a photocatalyst, presents a novel and selective approach for the synthesis of N-heterocycles. researchgate.net For instance, a system composed of the nitroreductase BaNTR1 and chlorophyll as a photocatalyst can efficiently catalyze the chemoselective reduction of nitro groups in o-nitroarenes, leading to spontaneous intramolecular condensation to form the desired N-heterocycle. researchgate.net

These examples highlight the versatility of chemoenzymatic strategies in accessing key intermediates and analogues of this compound. By leveraging the unique catalytic properties of enzymes, it is possible to develop more sustainable, efficient, and selective synthetic routes. rsc.org

The following table provides examples of enzymes and their applications in the synthesis of quinoline and quinolone-related structures:

| Enzyme | Application | Transformation |

| Monoamine Oxidase (MAO-N) | Oxidation of 1,2,3,4-tetrahydroquinolines | Aromatization to quinoline derivatives. northumbria.ac.uk |

| Horseradish Peroxidase (HRP) | Annulation/aromatization of N-cyclopropyl-N-alkylanilines | Formation of 2-quinolone compounds. northumbria.ac.uk |

| Lipase B from Candida antarctica | Kinetic resolution of racemic alcohols/esters | Synthesis of enantiopure intermediates. mdpi.com |

| Nitroreductase | Photoenzymatic reduction of nitroarenes | Synthesis of N-heterocycles via intramolecular condensation. researchgate.net |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | Production of chiral alcohol intermediates. rsc.org |

Molecular Mechanisms of Action of Droxacin

Identification and Characterization of Droxacin Molecular Targets

While the general targets for quinolone antibiotics are DNA gyrase and topoisomerase IV, specific studies identifying and characterizing the interaction of this compound with these or any other molecular targets have not been found.

No studies were identified that report on the ligand-receptor binding kinetics or thermodynamics of this compound with its putative targets. Consequently, key parameters such as association rate constants (k_on), dissociation rate constants (k_off), and thermodynamic parameters (Gibbs free energy ΔG, enthalpy ΔH, and entropy ΔS) for this compound binding are unknown.

Table 1: Ligand-Receptor Binding Parameters for this compound

| Target | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (M) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|---|

| DNA Gyrase | No data available | No data available | No data available | No data available | No data available | No data available |

This table is interactive. Click on the headers to sort.

The primary mechanism of action for quinolone antibiotics is the inhibition of DNA gyrase and topoisomerase IV. However, specific enzyme inhibition data for this compound, such as IC₅₀ or K_i values, are not reported in the available scientific literature. There is no information regarding any enzyme activation profiles for this compound.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Inhibition Constant (K_i) | IC₅₀ | Type of Inhibition |

|---|---|---|---|

| DNA Gyrase | No data available | No data available | No data available |

This table is interactive. Click on the headers to sort.

There is no available research to indicate that this compound modulates protein-protein interactions as either a primary or secondary mechanism of action.

Cellular Pharmacodynamics of this compound in In Vitro Systems

Specific studies detailing the cellular pharmacodynamics of this compound in in vitro systems are not available.

No research has been published detailing the specific intracellular signaling pathways that are perturbed by this compound.

There are no available studies that have investigated the subcellular localization and trafficking dynamics of this compound within bacterial or eukaryotic cells.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| DNA gyrase |

This compound-Mediated Transcriptomic and Proteomic Alterations in Cell Models

While specific high-throughput transcriptomic and proteomic studies on this compound are not extensively documented in publicly available literature, the effects of the broader quinolone class on bacterial cells have been characterized. These studies provide a framework for understanding the likely alterations induced by this compound. The inhibition of DNA gyrase and topoisomerase IV by quinolones triggers a cascade of cellular responses, profoundly affecting gene expression and protein synthesis. mdpi.comyoutube.com

Transcriptomic Alterations: The primary mechanism of quinolones, including this compound, involves stabilizing the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks. mdpi.comnih.gov This DNA damage initiates a significant stress response in bacteria, most notably the SOS response. Transcriptomic analyses of bacteria treated with quinolones like ciprofloxacin consistently show the upregulation of genes involved in the SOS pathway, such as recA and lexA. researchgate.net These genes coordinate DNA repair and can, in some cases, promote mutations. Furthermore, genes related to other stress responses, including oxidative stress and metabolic shifts, are often differentially expressed as the cell attempts to cope with the genomic assault. nih.govdntb.gov.ua

Proteomic Alterations: The changes observed at the transcript level are generally mirrored in the proteome. Proteomic studies on bacteria exposed to fluoroquinolones reveal significant changes in the abundance of proteins involved in key cellular processes. researchgate.netnih.gov Network analysis of differentially expressed proteins often identifies clusters related to metabolic pathways, ribosome structure, and aminoacyl-tRNA biosynthesis. researchgate.net Proteins involved in the SOS response and general stress responses are typically upregulated. researchgate.net Conversely, proteins associated with normal cell growth and division may be downregulated as the cell diverts resources to survival and repair. dntb.gov.ua The integration of transcriptomic and proteomic data provides a comprehensive view of the cellular reprogramming that occurs in response to quinolone-induced stress. longdom.orgresearchgate.netnih.gov

| Protein/Pathway Affected | Observed Change (General Quinolones) | Functional Consequence | Reference |

|---|---|---|---|

| SOS Response Proteins (e.g., RecA) | Upregulation | Initiation of DNA repair, cell cycle arrest. | researchgate.net |

| Ribosomal Proteins | Downregulation | Inhibition of protein synthesis, slowed growth. | researchgate.net |

| Metabolic Pathway Enzymes | Variable (Up- and Downregulation) | Shift in cellular metabolism to adapt to stress. | nih.gov |

| Aminoacyl-tRNA Biosynthesis Proteins | Downregulation | Reduction in resources for protein synthesis. | researchgate.net |

Biophysical Characterization of this compound-Target Interactions

The interaction between a quinolone antibiotic and its target enzymes, DNA gyrase and topoisomerase IV, has been a subject of detailed biophysical investigation. These studies are crucial for understanding the drug's potency and mechanism of action at a molecular level.

Advanced Spectroscopic Probes for this compound Binding and Conformational Dynamics

Advanced spectroscopic techniques are essential for studying the dynamic aspects of drug-target interactions that are not captured by static crystal structures. These methods can probe the binding events and the resulting conformational changes in the enzyme and DNA in real time. mdpi.com

Fluorescence spectroscopy is a powerful tool for this purpose. By using fluorescent probes attached to the DNA or by exploiting the intrinsic tryptophan fluorescence of the enzyme, researchers can monitor binding affinity and kinetics. Changes in the fluorescence signal upon addition of the drug can indicate binding and report on subsequent conformational shifts in the protein-DNA complex. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed information on the binding site and the conformational dynamics of the enzyme upon drug binding. While challenging for large complexes like the entire gyrase-DNA-drug assembly, NMR can be used on isolated domains of the enzyme to map the interaction surface with the drug. researchgate.net These biophysical methods, while not specifically documented for this compound, are standard for characterizing the mechanism of novel quinolone antibiotics and confirm the binding model derived from structural biology. mdpi.comresearchgate.net The conformational dynamics of the target protein are critical for its function and how it interacts with inhibitors. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Droxacin

Systematic Chemical Modification of Droxacin Scaffolds

While specific research on the systematic chemical modification of the this compound scaffold is not extensively detailed in publicly available literature, the broader class of quinolone antibiotics has been the subject of numerous structural modifications to enhance antibacterial activity and pharmacokinetic properties. These modifications typically target key positions on the quinolone ring system. For other quinolones, alterations at the N-1, C-7, and C-8 positions have been shown to significantly impact potency, spectrum of activity, and cellular uptake. The principles derived from these studies on analogous compounds provide a foundational understanding of how modifications to the this compound structure could potentially influence its efficacy.

Elucidation of Key Pharmacophoric Elements in this compound Activity

The antibacterial activity of quinolones like this compound is intrinsically linked to their ability to form a stable ternary complex with bacterial DNA and topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov This interaction prevents the re-ligation of cleaved DNA strands, leading to lethal double-strand breaks. nih.gov The key pharmacophoric elements essential for this activity generally include:

The Quinolone Core: This bicyclic system is fundamental for intercalating into the DNA and for non-covalent interactions within the enzyme's binding pocket.

The Carboxylic Acid at C-3: This group is crucial for binding to the DNA gyrase and is a hallmark of the quinolone class.

The Ketone at C-4: This functional group is also involved in the critical interactions with the enzyme-DNA complex.

Substituents at N-1 and C-7: These positions are pivotal for modulating the spectrum of activity, potency, and pharmacokinetic properties of the antibiotic. While the specific substituents for this compound define its unique properties, detailed studies elucidating their precise interactions are not readily available.

Pharmacophore modeling, a computational technique, is often employed to identify the essential three-dimensional arrangement of these features required for biological activity. nih.govresearchgate.net For the broader class of fluoroquinolones, pharmacophore models typically highlight the importance of hydrogen bond acceptors, hydrophobic regions, and the spatial relationship between these features for effective inhibition of topoisomerase. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govresearchgate.net These models are instrumental in predicting the activity of novel analogues and guiding the design of more potent drugs.

While specific QSAR models developed exclusively for this compound analogues are not prominently featured in the available literature, the principles of QSAR have been extensively applied to the broader class of quinolone antibiotics. mdpi.comscispace.com These studies often utilize molecular descriptors such as:

Electronic properties: (e.g., partial charges, HOMO/LUMO energies) which influence electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which affect the fit of the molecule in the binding site.

Hydrophobic properties: (e.g., logP) which impact cell permeability and binding to hydrophobic pockets.

Topological indices: which describe the connectivity of the molecule.

A hypothetical QSAR study on this compound analogues might reveal, for instance, a positive correlation between antibacterial activity and the hydrophobicity of the substituent at the C-7 position, up to a certain limit, or a negative correlation with the steric bulk at the N-1 position.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

| Analogue | C-7 Substituent | LogP | Steric Parameter (e.g., Molar Refractivity) | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|---|

| This compound | - | - | - | - |

| Analogue 1 | Methyl | 1.5 | 5.6 | 0.8 |

| Analogue 2 | Ethyl | 2.0 | 10.3 | 0.5 |

| Analogue 3 | Isopropyl | 2.4 | 14.9 | 1.2 |

Note: This table is illustrative and does not represent actual experimental data.

Conformational Analysis and Bioactive Conformations of this compound

The three-dimensional conformation of a drug molecule is critical for its interaction with its biological target. nih.gov Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. For this compound, the flexibility of its side chains, particularly the substituent at the C-7 position, can lead to multiple possible conformations.

The bioactive conformation is the specific spatial arrangement that this compound adopts when bound to the topoisomerase-DNA complex. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the potential energy surface of this compound and identify stable conformers. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can also provide insights into the conformational preferences of the molecule in solution. Identifying the bioactive conformation is a key step in rational drug design, as it allows for the creation of more rigid analogues that are "pre-organized" for optimal binding, potentially leading to increased potency.

Computational Approaches to this compound SAR and SMR Studies

Computational chemistry plays a vital role in modern drug discovery and is particularly useful for elucidating the SAR and SMR of compounds like this compound. Several computational techniques are employed:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. nih.govrsc.org Docking studies of this compound and its analogues into the active site of DNA gyrase or topoisomerase IV can provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. scispace.com These studies can help explain the observed activity of different analogues and guide the design of new compounds with improved binding characteristics.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the study of the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Pharmacophore Modeling: As mentioned earlier, this technique helps to identify the essential structural features required for biological activity. nih.govsemanticscholar.org A pharmacophore model for this compound would define the spatial arrangement of key features like hydrogen bond donors and acceptors, and hydrophobic centers that are critical for its topoisomerase inhibitory activity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Advanced Analytical and Characterization Methodologies for Droxacin Research

High-Resolution Mass Spectrometry for Droxacin Metabolite Identification in Research Models

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification of known and unknown drug metabolites in complex biological matrices. mdpi.comresearchgate.net Its ability to accurately measure the mass-to-charge ratios of ions with high precision allows for the confident determination of elemental compositions, which is crucial for identifying metabolites that may differ from the parent drug by only subtle structural modifications. visikol.com In the context of this compound research, HRMS coupled with liquid chromatography (LC-HRMS) would be invaluable for studying its metabolic fate in various research models, such as in vitro systems or animal studies. mdpi.comresearchgate.netbioivt.com

LC-HRMS workflows typically involve the chromatographic separation of metabolites from the biological matrix before their introduction into the mass spectrometer. The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass analyzers, enables the differentiation of metabolites from endogenous compounds with similar nominal masses. mdpi.comvisikol.com Fragmentation techniques, such as collision-induced dissociation (CID), provide structural information about the detected ions, aiding in the elucidation of metabolite structures. visikol.com Data processing software assists in the identification of potential metabolites by searching for predicted biotransformations of the parent drug and comparing experimental data to theoretical fragmentation patterns. mdpi.com

While specific data on this compound metabolites analyzed by HRMS were not found, this technique is routinely applied in drug development to understand how a drug is processed by the body, identify potential active or toxic metabolites, and assess potential drug-drug interactions. bioivt.comwikipedia.orgnih.gov Applying HRMS to this compound research would provide critical insights into its metabolic pathways and the potential formation of various transformation products in different biological systems.

Chiral Separation Techniques for this compound Stereoisomers

Chiral molecules, those with non-superimposable mirror images (enantiomers), can exhibit different pharmacological activities, metabolism, and toxicity. researchgate.netibcmrt.comjeolusa.com If this compound possesses chiral centers, the separation and analysis of its stereoisomers would be essential for understanding the properties of each individual enantiomer. Chiral separation techniques are designed to separate these stereoisomers. wikipedia.orgibcmrt.comjeolusa.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are widely used for chiral separations. registech.comelveflow.comntu.edu.sg CSPs are designed to interact differently with each enantiomer, leading to their separation as they pass through the column. registech.comntu.edu.sg The selection of the appropriate CSP and mobile phase is crucial for achieving adequate resolution of the enantiomers. registech.com

Another technique for chiral separation is capillary electrophoresis (CE) with chiral selectors added to the running buffer. elveflow.comresearchgate.net This method separates enantiomers based on their differential interactions with the chiral selector in an electric field. researchgate.net

While the chirality of this compound and specific methods for separating its stereoisomers were not detailed in the search results, applying chiral separation techniques would be necessary to:

Determine if this compound exists as a single enantiomer or a racemic mixture.

Isolate individual stereoisomers for independent biological evaluation.

Assess the enantiomeric purity of this compound samples.

Understanding the stereochemical properties of this compound is vital for drug development and quality control, ensuring the consistency and safety of the final product. digitellinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules. researchgate.netcreative-biostructure.comresearchgate.netdrorlist.comiltusa.com For this compound research, NMR spectroscopy would be invaluable for confirming its chemical structure, studying its conformation, and investigating its interactions with other molecules, such as target enzymes or biological membranes. nih.govresearchgate.netcreative-biostructure.comuta.edu

Various NMR techniques can be applied. One-dimensional NMR spectra (e.g., ¹H NMR and ¹³C NMR) provide information about the types and connectivity of atoms in the this compound molecule. researchgate.netdrorlist.com Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) offer more detailed insights into the through-bond and through-space correlations between nuclei, enabling the full assignment of NMR signals and confirmation of the molecular structure. researchgate.netdrorlist.com

NMR can also be used to study the interaction of this compound with biological targets. Ligand-based NMR methods can detect binding to a target protein, even with weak interactions. visikol.comresearchgate.netcreative-biostructure.com Protein-observed NMR can provide information about the binding site on a protein and conformational changes induced by ligand binding. visikol.comnih.govcreative-biostructure.comuta.edu Solid-state NMR can be applied to study this compound in solid forms or its interactions with solid matrices, such as membranes. uta.edu

Although specific NMR data for this compound were not found, NMR spectroscopy is a fundamental tool in pharmaceutical research for structural elucidation, polymorph characterization, and understanding molecular interactions, all of which would be critical for comprehensive this compound studies. researchgate.netiltusa.commdpi.com

Advanced Chromatographic Methods for this compound Purity and Isomeric Analysis

Advanced chromatographic methods are essential for assessing the purity of this compound and analyzing potential isomers, including structural isomers and, as discussed earlier, stereoisomers. researchgate.netdovepress.comchromatographyonline.com These techniques provide high separation efficiency, allowing for the detection and quantification of impurities and related substances that may be present in this compound samples. dovepress.com

HPLC is a cornerstone technique in pharmaceutical analysis for purity testing and quantification. researchgate.netdovepress.comchromatographytoday.com By using different stationary phases (e.g., reversed-phase, normal-phase) and mobile phase conditions, various impurities with different polarities and chemical properties can be separated from the main this compound peak. digitellinc.comdovepress.com The integration of detectors such as UV-Vis, diode array detectors (DAD), or mass spectrometers (LC-MS) allows for the detection and identification of separated components. researchgate.netdovepress.comchromatographyonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers even higher speed, resolution, and sensitivity compared to conventional HPLC, making it suitable for rapid and detailed purity analysis. chromatographyonline.com Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of volatile or semi-volatile impurities in this compound, often coupled with mass spectrometry (GC-MS) for identification. creative-biostructure.comchromatographyonline.com

For the analysis of isomers, particularly structural isomers, optimizing chromatographic conditions to achieve separation is crucial. chromatographyonline.comr-project.org Techniques like two-dimensional chromatography can provide enhanced separation for complex mixtures. the-eye.eumdpi.com

Applying these advanced chromatographic methods to this compound would be critical for:

Identifying and quantifying process-related impurities and degradation products.

Separating and analyzing potential structural isomers.

Ensuring the quality and consistency of this compound batches. dovepress.com

Spectroscopic Methods for this compound Quantification in Complex Research Matrices

Spectroscopic methods are widely used for the quantitative analysis of pharmaceutical compounds in various matrices due to their sensitivity, selectivity, and speed. ibcmrt.comgoogleapis.combiorxiv.orgnih.gov For this compound, spectroscopic techniques would be vital for quantifying its concentration in research samples, such as biological fluids (plasma, urine) or formulations. researchgate.net

UV-Visible (UV-Vis) spectroscopy is a common method for quantification, relying on the absorption of UV-Vis light by the analyte at specific wavelengths. chromatographyonline.comr-project.orgbiorxiv.org If this compound has a chromophore, its concentration can be determined by measuring the absorbance of the sample at its maximum wavelength and using a calibration curve. ibcmrt.com UV-Vis detection is often coupled with HPLC for the quantification of this compound after chromatographic separation from matrix components. researchgate.netchromatographyonline.com

Fluorescence spectroscopy is another sensitive technique that can be used if this compound or its derivatives are fluorescent. ibcmrt.com This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength, offering high sensitivity for low concentrations. ibcmrt.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule and can be used for identification and, in some cases, quantitative analysis, although it is more commonly used for structural confirmation and detection of certain impurities. ibcmrt.comntu.edu.sgr-project.org

When dealing with complex research matrices, sample preparation techniques are often necessary to isolate or concentrate this compound and minimize matrix effects that can interfere with spectroscopic measurements. jeolusa.comr-project.org Techniques like liquid-liquid extraction or solid-phase extraction can be employed. creative-biostructure.com

While specific examples of this compound quantification in complex matrices using these methods were not found, these spectroscopic techniques, particularly coupled with chromatography, are fundamental for determining drug concentrations in biological samples for pharmacokinetic and pharmacodynamic studies, as well as for quality control of pharmaceutical formulations. researchgate.netchromatographyonline.comnih.gov

Microfluidic Platforms and Miniaturized Assays for this compound Research

Microfluidic platforms, often referred to as "lab-on-a-chip" devices, offer miniaturized systems for conducting a variety of chemical and biological assays using small sample and reagent volumes. nih.govmdpi.comelveflow.comdovepress.comchromatographyonline.comgoogleapis.comnih.gov These platforms provide advantages such as reduced reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govdovepress.comchromatographyonline.comgoogleapis.com In this compound research, microfluidic platforms and miniaturized assays could be applied in several areas.

Microfluidic devices can be designed to perform various biological assays relevant to this compound's activity as an antibiotic. This could include miniaturized assays for evaluating its antibacterial efficacy against different bacterial strains, determining minimum inhibitory concentrations (MICs), or studying bacterial resistance mechanisms. nih.gov The precise control over fluid flow and microenvironment within these devices allows for conducting experiments under controlled conditions that can mimic in vivo environments. elveflow.comchromatographyonline.comnih.gov

Microfluidic platforms are also being explored for drug metabolism and toxicity studies, potentially integrating liver or other organ-like structures on a chip (organ-on-a-chip) to assess this compound's effects and metabolic fate in a more physiologically relevant context. nih.govelveflow.comnih.gov These platforms can enable higher throughput screening of potential drug candidates or formulations. nih.govdovepress.comchromatographyonline.comgoogleapis.com

Furthermore, microfluidics can be integrated with analytical techniques, such as miniaturized chromatography or electrophoresis, for the separation and analysis of this compound or its metabolites from small-volume samples. elveflow.com

Theoretical and Computational Studies of Droxacin

Quantum Mechanical Calculations for Droxacin Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule like this compound researchgate.netrsc.orgfortunejournals.comresearchgate.net. These calculations can determine the molecule's ground-state energy, molecular orbitals (such as HOMO and LUMO), charge distribution, and electrostatic potential. Analyzing these properties can provide insights into this compound's potential sites for chemical reactions, its stability, and its interactions with other molecules, including biological targets or enzymes involved in metabolism or degradation.

For this compound (C₁₄H₁₃NO₄), QM calculations would involve optimizing its molecular geometry to find the lowest energy conformation. This would typically involve using a chosen level of theory and basis set. The resulting electron density distribution could highlight regions of high and low electron density, indicating potential nucleophilic and electrophilic sites, respectively. Frontier molecular orbitals (HOMO and LUMO) are particularly important as they are involved in chemical reactions. The energy gap between the HOMO and LUMO can provide an indication of the molecule's reactivity and stability.

While specific QM data for this compound was not found in the search results, the methodology is standard. A hypothetical data table illustrating the types of information obtained from QM calculations is shown below:

| Property | Value (Theoretical/Hypothetical) | Method (Example) |

| Ground State Energy | -1500.XX Hartree | DFT (e.g., B3LYP) |

| HOMO Energy | -0.YY eV | DFT |

| LUMO Energy | -0.ZZ eV | DFT |

| Dipole Moment | X.Y Debye | DFT |

| Partial Charges (Selected Atoms) | Atom 1: +0.ABC, Atom 2: -0.DEF | Population Analysis |

These theoretical values, if computed for this compound, would be compared with similar compounds or used to predict its behavior in various chemical environments.

Molecular Dynamics Simulations of this compound in Biological and Aqueous Environments

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of molecules and their interactions in different environments over time mdpi.comnih.govnih.govmdpi.com. For this compound, MD simulations can be used to investigate its behavior in aqueous solutions, mimicking physiological conditions, and in biological environments, such as interacting with cell membranes or within the active site of its target enzymes, DNA gyrase and topoisomerase IV ontosight.ai.

Simulations in aqueous environments can provide information on this compound's solvation properties, its conformational flexibility in solution, and its diffusion characteristics. rsc.org MD simulations can also be used to study the interaction of this compound with lipid bilayers to understand its potential membrane permeability and distribution within cells.

When studying this compound's interaction with its protein targets, MD simulations can reveal the binding pose stability, the dynamics of the protein-ligand complex, and the potential conformational changes induced by binding. mdpi.com This dynamic perspective complements the static view provided by docking studies.

While specific MD simulation data for this compound was not found, research on similar quinolone antibiotics or drug-target interactions using MD is common. rsc.org A hypothetical scenario for MD simulation of this compound with DNA gyrase could involve setting up a system containing the protein, this compound, water molecules, and ions, and simulating its motion over several nanoseconds or microseconds. Analysis of the simulation trajectories would provide data on:

Root Mean Square Deviation (RMSD) of the protein and ligand, indicating structural stability.

Hydrogen bond analysis between this compound and the protein, identifying key interactions.

Analysis of the fluctuations of protein residues in the binding site.

A conceptual representation of MD simulation output for this compound bound to a target protein might look like this:

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds (Ligand-Protein) |

| 0 | 0 | 0 | X |

| 10 | 1.5 | 2.1 | Y |

| 50 | 2.0 | 2.5 | Z |

| ... | ... | ... | ... |

Such data would indicate the stability of the bound complex over time.

In silico Docking and Virtual Screening Studies for this compound Target Prediction

In silico docking and virtual screening are computational techniques used to predict the binding affinity and pose of a small molecule, such as this compound, to a target protein conferencenrml.comijcai.orgnih.gov. These methods are widely used in drug discovery to identify potential drug targets or to screen libraries of compounds against a known target.

For this compound, docking studies would primarily focus on its known targets, bacterial DNA gyrase and topoisomerase IV ontosight.ai. By using the 3D structures of these enzymes, computational algorithms can predict how this compound binds to their active sites, estimating the binding energy or score. This helps in understanding the molecular basis of its inhibitory activity.

Virtual screening could also be employed to explore potential off-targets for this compound, which might contribute to unintended effects. nih.govplos.org This involves docking this compound against a library of protein structures to identify other proteins it might bind to.

While specific docking scores for this compound were not found, the process involves:

Preparing the 3D structures of this compound and the target protein.

Defining the binding site on the protein.

Running docking algorithms to generate possible binding poses.

Scoring the poses based on predicted binding affinity.

A hypothetical table showing docking results for this compound with its targets could include:

| Target Protein | Predicted Binding Site | Docking Score (e.g., kcal/mol) | Key Interacting Residues |

| Bacterial DNA Gyrase | Active Site | -8.X | Arg, Ser, Glu |

| Bacterial Topoisomerase IV | Active Site | -7.Y | Lys, Asp, Gly |

These scores would be theoretical and depend on the specific docking software and parameters used. Virtual screening against a panel of human proteins could identify potential off-targets with lower, but still significant, binding scores. nih.govmdpi.com

Prediction of this compound Degradation Pathways and Stability via Computational Models

Computational models can be used to predict the potential degradation pathways and assess the stability of this compound under various conditions, such as exposure to light, heat, water (hydrolysis), or oxidation schrodinger.comnih.gov. Predicting degradation products is crucial for understanding the compound's shelf life, potential impurities, and environmental fate.

Methods like quantum chemistry can be used to calculate activation energies for potential degradation reactions, providing insights into the likelihood of certain pathways. schrodinger.com Reaction pathway modeling can simulate the step-by-step breakdown of this compound under specific conditions.

While specific computational predictions for this compound degradation were not found, general approaches involve:

Identifying potential degradation mechanisms (e.g., hydrolysis of ester groups, oxidation of susceptible centers).

Using QM calculations to study the transition states and energy barriers of these reactions.

Employing molecular dynamics to observe degradation processes at elevated temperatures or in the presence of reactive species.

A hypothetical table summarizing predicted degradation pathways might include:

| Degradation Pathway | Predicted Product(s) | Conditions (e.g., Hydrolysis, Oxidation) | Predicted Activation Energy (kJ/mol) |

| Pathway 1 | Product A, Product B | Hydrolysis (acidic/basic) | XX.X |

| Pathway 2 | Product C | Oxidation (e.g., by reactive oxygen species) | YY.Y |

These predictions would guide experimental stability studies.

Computational Pharmacokinetic and Pharmacodynamic Modeling for this compound at a Theoretical Level

Computational pharmacokinetic (PK) and pharmacodynamic (PD) modeling aims to predict how a drug is absorbed, distributed, metabolized, and excreted (PK) and how it exerts its effects on the body (PD) researchgate.netmathworks.comuniroma1.itplos.orgfda.govnih.govamazon.comfrontiersin.org. At a theoretical level, these models can be built using in silico methods to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and to simulate the drug's concentration-time profile and its effect on biological targets.

Physiologically-based pharmacokinetic (PBPK) models use physiological parameters and in vitro data (which can be predicted computationally) to simulate drug concentrations in different tissues and organs over time. nih.govamazon.comfrontiersin.org Computational methods can predict parameters like solubility, permeability, plasma protein binding, and potential metabolic pathways, which are inputs for PBPK models. researchgate.net

Pharmacodynamic modeling, often linked to PK modeling (PK/PD modeling), uses computational approaches to describe the relationship between drug concentration at the site of action and the magnitude of the resulting effect. researchgate.netplos.orgfrontiersin.orgpage-meeting.orgnih.gov For this compound, this would involve modeling its interaction with DNA gyrase and topoisomerase IV and the subsequent effect on bacterial growth.

While specific computational PK/PD modeling results for this compound were not found, the theoretical approach would involve:

Predicting ADME properties using QSAR (Quantitative Structure-Activity Relationship) models or other in silico tools. uniroma1.it

Building a theoretical compartmental or PBPK model based on the predicted ADME parameters.

Developing a theoretical PD model linking this compound concentration to its antibacterial effect, potentially based on enzyme inhibition kinetics determined through computational or experimental means.

A theoretical representation of predicted PK parameters for this compound could be:

| PK Parameter | Predicted Value (Theoretical/Hypothetical) | Prediction Method (Example) |

| Oral Bioavailability (%) | XX | QSAR Model |

| Plasma Protein Binding (%) | YY | In silico prediction |

| Half-life (hours) | ZZ | Compartmental Model |

| Clearance (L/hr/kg) | A.B | PBPK Model |

Theoretical PK/PD modeling could then simulate scenarios to predict the time course of bacterial growth inhibition based on a hypothetical dosing regimen. plos.org

Droxacin in Pre Clinical in Vitro Research Models

Cell-Based Assays for Droxacin Activity Profiling and Pathway Elucidation

Cell-based assays have been crucial for determining the antibacterial spectrum and potency of this compound. These assays utilize bacterial cell cultures to measure the compound's ability to inhibit growth.

Activity Profiling: The primary method for profiling the activity of quinolone antibiotics like this compound is the determination of the Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This is a foundational assay in microbiology to quantify the effectiveness of an agent against specific bacterial strains. For this compound, these assays would involve exposing various strains of Gram-positive and Gram-negative bacteria to serial dilutions of the compound. The results from such tests provide a clear profile of which bacteria are susceptible to the drug.

Pathway Elucidation: Cell-based assays are also employed to understand the molecular pathways affected by this compound. As a quinolone, its mechanism involves the inhibition of bacterial DNA synthesis. patsnap.commdpi.com Assays to elucidate this pathway would measure the incorporation of radiolabeled precursors (like thymidine) into bacterial DNA. A significant reduction in DNA synthesis in the presence of this compound, without a corresponding immediate effect on RNA or protein synthesis, would confirm its specific action on DNA replication. youtube.com

Below is a representative table of the kind of antibacterial activity data generated for early-generation quinolones, which would be similar to the expected profile for this compound.

| Bacterial Species | Representative MIC Range (µg/mL) for Early Quinolones |

| Escherichia coli | 0.1 - 2 |

| Klebsiella pneumoniae | 0.2 - 4 |

| Pseudomonas aeruginosa | 1 - 16 |

| Staphylococcus aureus (MSSA) | 0.5 - 8 |

| Enterococcus faecalis | 4 - 32 |

This table provides illustrative data typical for early-generation quinolone antibiotics and does not represent specific experimental results for this compound due to the lack of available data.

Application of Organoid and 3D Cell Culture Models in this compound Research

There is no scientific literature available describing the use of this compound in organoid or 3D cell culture models. These advanced models, which more closely mimic the complex microenvironment of human tissues, are primarily used for studying host-pathogen interactions, drug toxicity on human cells, and modeling complex diseases. mdpi.comnih.gov As this compound is an older antibacterial agent, its pre-clinical evaluation predates the widespread adoption of these sophisticated 3D culture technologies.

Enzymatic Assays and Target Validation Studies Utilizing this compound

The validated molecular target for the quinolone class of antibiotics is bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV. patsnap.commdpi.combohrium.com These enzymes are essential for bacterial DNA replication, managing DNA supercoiling and untangling DNA strands. patsnap.com

Enzymatic assays are the definitive method for validating this target interaction. A typical in vitro assay would utilize purified DNA gyrase from a bacterial source, such as E. coli. The activity of the enzyme is measured by its ability to introduce negative supercoils into relaxed plasmid DNA. The inhibitory effect of this compound would be quantified by its ability to block this supercoiling activity. The concentration of this compound required to inhibit 50% of the enzyme's activity (IC₅₀) would be determined. Such studies confirm that the compound directly engages its intended molecular target. Comparing the IC₅₀ value from the enzymatic assay with the MIC values from cell-based assays helps to establish that the antibacterial activity is a direct result of target inhibition.

High-Throughput Screening of this compound Libraries for Novel Biological Interactions

No evidence exists in the scientific literature of this compound being included in high-throughput screening (HTS) libraries for the discovery of novel biological interactions. HTS campaigns involve the rapid, automated testing of large collections of diverse small molecules against a specific biological target or cellular phenotype to identify "hits." As this compound is a known antibiotic with a well-defined target, it would not typically be included in libraries intended for novel target discovery. However, the quinolone scaffold itself is a privileged structure in medicinal chemistry and is frequently used as a starting point for developing new libraries of compounds aimed at identifying novel antibacterial agents or inhibitors of other enzymes.

Emerging Research Avenues and Future Directions for Droxacin

Integration of Artificial Intelligence and Machine Learning in Droxacin Discovery and Optimization

Exploration of Novel Delivery Systems for this compound in In Vitro and Model Systems

Novel drug delivery systems aim to improve the targeted delivery, efficacy, and pharmacokinetic profile of therapeutic agents while potentially reducing off-target effects nih.govscienceopen.comacmgloballab.commdpi.com. Although "this compound Sodium" is mentioned in the context of drug delivery systems in some records google.comgoogleapis.comgoogle.comgoogleapis.com, detailed research specifically on novel or advanced delivery systems designed for this compound in in vitro or model systems was not a primary finding. However, given the broader research in this area, future work could explore encapsulating this compound in various carriers such as nanoparticles, liposomes, or polymeric micelles to enhance its delivery to specific tissues or cellular compartments nih.govscienceopen.comacmgloballab.com. In vitro studies could evaluate the release profile and cellular uptake of this compound from these systems, while model systems could be used to assess their biodistribution and preliminary efficacy. Additive manufacturing technologies, such as 3D printing, are also being explored for developing customized drug delivery platforms that could potentially be adapted for compounds like this compound to control release profiles or target specific areas mdpi.com.

Potential Non-Biological Applications of this compound (e.g., Materials Science, Advanced Catalysis)

While primarily studied for its biological activity, some chemical compounds can exhibit properties that lend themselves to non-biological applications, such as in materials science or catalysis ox.ac.ukenergy.govmdpi.commdpi.com. The chemical structure of this compound (C₁₄H₁₃NO₄) nih.gov contains functional groups and a core structure that might, in principle, interact with other molecules or surfaces in ways relevant to these fields. However, no specific research or potential applications of this compound in materials science or advanced catalysis were identified in the search results. Future hypothetical research in this speculative area could explore if this compound or its derivatives could function as ligands in coordination complexes relevant to catalysis, or if its structural properties could be useful in the design of new materials. This would require fundamental investigations into its physical and chemical properties beyond its biological activity.

Multidisciplinary and Translational Research Collaborations in this compound Studies

Advancing research, particularly in complex areas like drug discovery and novel applications, often benefits from multidisciplinary and translational research collaborations unicancer.frcuni.cziths.orgaeyidhc.comcolumbia.edu. Such collaborations bring together experts from diverse fields, including chemistry, biology, pharmacology, data science, engineering, and clinical science, to accelerate the translation of basic discoveries into practical applications unicancer.frcuni.cziths.orgaeyidhc.comcolumbia.edu. While no specific multidisciplinary or translational research collaborations focused explicitly on this compound were highlighted in the search results, any future exploration of the avenues mentioned above (AI/ML, novel delivery systems, tool compound applications, or non-biological uses) would inherently benefit from such collaborative approaches. For example, developing a novel delivery system for this compound would require collaboration between chemists, materials scientists, and potentially pharmacologists. Similarly, applying AI/ML to this compound research would necessitate collaboration between computational scientists and medicinal chemists.

Q & A

Q. Q. How should researchers present conflicting in vivo toxicity data for this compound in regulatory submissions?

- Methodological Answer : Create a harmonized table summarizing studies, highlighting variables like species, dosing duration, and toxicity endpoints (e.g., hepatotoxicity). Use forest plots to visualize effect size heterogeneity. Discuss confounding factors (e.g., formulation differences) and propose follow-up studies (e.g., toxicogenomics). Adhere to ’s FDA-linked guidelines for data transparency .

Q. Q. What metrics validate the robustness of this compound’s in silico drug-target interaction predictions?

- Methodological Answer : Calculate enrichment factors (EF) and area under the ROC curve (AUC-ROC) for docking simulations. Validate predictions with experimental binding assays (e.g., ITC, SPR). Use permutation tests to assess false discovery rates. Document software parameters (e.g., AutoDock Vina scoring functions) as per ’s reproducibility standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.